AZD4877 is a potent, specific, and second-generation inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11), a motor protein essential for forming a bipolar mitotic spindle during cell division. By inhibiting Eg5, AZD4877 induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in proliferating cells. Unlike microtubule-targeting agents, its mechanism is specific to mitotic cells, which historically suggested a lower potential for neurotoxicity. Developed as an isostere of the clinical candidate Ispinesib, AZD4877 exhibits low-nanomolar enzymatic and cellular potency, making it a relevant tool for investigating mitotic pathways and as a benchmark for novel antimitotic agent development.
Selecting an Eg5 inhibitor requires careful consideration of potency, mechanism, and pharmacokinetics, as these compounds are not functionally interchangeable. AZD4877 and its structural analog, Ispinesib, are allosteric inhibitors with low-nanomolar potency that bind to the L5/α2/α3 pocket. This distinguishes them mechanistically from ATP-competitive inhibitors and functionally from the widely used but significantly less potent allosteric tool compound, Monastrol, which has an IC50 in the micromolar range. Differences in cellular activity across various cancer cell lines and distinct pharmacokinetic profiles further dictate that the choice between potent, clinical-stage inhibitors like AZD4877 and other agents can significantly impact experimental outcomes, particularly in vivo, where predictable exposure and dosing schedules are critical.
AZD4877 demonstrates potent, low-nanomolar inhibition of Eg5/KSP ATPase activity, with a reported IC50 value of 2 nM. This level of potency is substantially greater than that of the first-generation, commonly used benchmark inhibitor Monastrol, which exhibits an IC50 of 14 µM (14,000 nM). This quantitative difference of over three orders of magnitude highlights AZD4877's suitability for applications requiring high on-target potency at low concentrations.
| Evidence Dimension | Eg5/KSP ATPase Inhibition (IC50) |
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Monastrol: 14,000 nM |
| Quantified Difference | >7,000-fold higher potency |
| Conditions | In vitro enzymatic ATPase activity assay |
This dramatic potency difference allows for more specific on-target effects at lower concentrations, reducing the risk of off-target activities common with less potent compounds used at high doses.
AZD4877 exhibits low-nanomolar anti-proliferative activity in sensitive cancer cell lines, such as the Colo205 colorectal adenocarcinoma line. This high cellular potency is comparable to that of Ispinesib, another clinical-stage Eg5 inhibitor, which shows IC50 values ranging from 1.2 nM to 9.5 nM across a panel of sensitive tumor cell lines. This places AZD4877 in a class of highly potent inhibitors suitable for cell-based mitotic arrest and apoptosis studies.
| Evidence Dimension | Anti-proliferative Activity (IC50) |
| Target Compound Data | Low nanomolar range (in Colo205 cells) |
| Comparator Or Baseline | Ispinesib: 1.2 nM - 9.5 nM (in various sensitive cell lines) |
| Quantified Difference | Similar order of magnitude in cellular potency |
| Conditions | In vitro cancer cell line proliferation assays |
Demonstrates that the compound's high enzymatic potency translates to effective inhibition of cell division in a biological context, making it a relevant tool for cellular mechanism-of-action studies.
In clinical trials, AZD4877 demonstrated a predictable pharmacokinetic profile. Following intravenous administration in patients with solid tumors, the mean elimination half-life was approximately 16 hours at the maximum tolerated dose. This is directly comparable to the median terminal elimination half-life of 16 hours (range 8-44 hours) reported for the related inhibitor Ispinesib in a pediatric clinical trial. Preclinical data in rats showed a shorter half-life of 3.5 hours, providing a well-characterized profile across species.
| Evidence Dimension | Mean Elimination Half-Life (Human) |
| Target Compound Data | ~16 hours |
| Comparator Or Baseline | Ispinesib: ~16 hours |
| Quantified Difference | Similar elimination half-life |
| Conditions | Phase I clinical trials in cancer patients |
A well-characterized, multi-hour half-life enables rational design of in vivo study protocols with defined dosing schedules to maintain target engagement over time.
For research requiring potent and specific induction of mitotic arrest via Eg5 inhibition. The compound's >7,000-fold higher enzymatic potency compared to the common tool Monastrol allows for the use of low nanomolar concentrations, minimizing potential off-target effects and providing a clearer link between phenotype and on-target Eg5 activity.
Ideal as a reference compound or test agent in studies comparing the efficacy of novel antimitotic agents. Its low-nanomolar cellular potency is on par with other clinical-stage Eg5 inhibitors like Ispinesib, making it a relevant benchmark for evaluating new chemical entities in sensitive cancer cell models.
Suited for in vivo studies in animal models of cancer where a predictable exposure profile is necessary. The clinically characterized elimination half-life of approximately 16 hours enables the rational design of dosing schedules (e.g., daily or every other day) to maintain drug levels sufficient for target inhibition and efficacy assessment.